molecular formula C7H9ClN2O B2874582 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride CAS No. 2378503-71-8

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride

Cat. No.: B2874582
CAS No.: 2378503-71-8
M. Wt: 172.61
InChI Key: FSBCAUSHUQGFAV-UHFFFAOYSA-N
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Description

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride is a chemical compound with the molecular formula C7H8N2O·HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different imidazole-based structures.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives can exhibit unique chemical and biological properties.

Scientific Research Applications

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-Imidazol-1-ylcyclobutan-1-one;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which forms the basis for many derivatives.

    1-Methylimidazole: A methylated derivative with different chemical properties.

    2-Phenylimidazole: A phenyl-substituted derivative with unique biological activities.

Uniqueness

3-Imidazol-1-ylcyclobutan-1-one;hydrochloride is unique due to the presence of the cyclobutanone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-imidazol-1-ylcyclobutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-7-3-6(4-7)9-2-1-8-5-9;/h1-2,5-6H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBCAUSHUQGFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378503-71-8
Record name 3-(1H-imidazol-1-yl)cyclobutan-1-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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